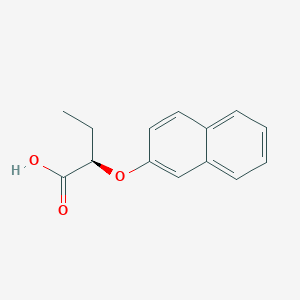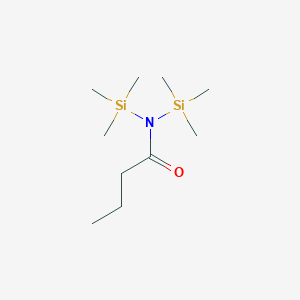
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-indandione with suitable aldehydes in the presence of a base can lead to the formation of the indeno-pyran core structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the indeno-pyran ring. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds such as:
Indeno(1,2-b)pyran-2-carboxylic acid: Lacks the 4,5-dihydro-4-oxo- substitution, leading to different chemical and biological properties.
Indeno(1,2-b)pyridine derivatives: Similar core structure but with nitrogen atoms, resulting in distinct reactivity and applications.
Spiro[indeno(1,2-b)pyran] compounds: Feature a spiro linkage, which can influence their stability and reactivity.
Propiedades
Número CAS |
74949-94-3 |
|---|---|
Fórmula molecular |
C13H8O4 |
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
4-oxo-5H-indeno[1,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C13H8O4/c14-10-6-11(13(15)16)17-12-8-4-2-1-3-7(8)5-9(10)12/h1-4,6H,5H2,(H,15,16) |
Clave InChI |
JWKDYYQAVVRZLF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)



![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

